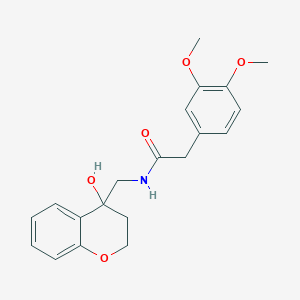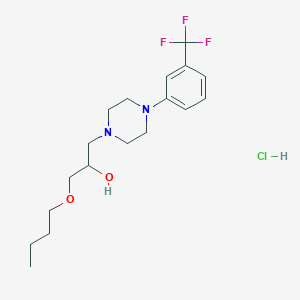![molecular formula C23H23NO7S B3008548 3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951931-10-5](/img/structure/B3008548.png)
3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex molecule that appears to be related to the class of 3,4-dihydro-1,3-oxazin-2-ones, which are known for their diverse biological activities and potential use in medicinal chemistry. The structure suggests the presence of a chromeno[8,7-e][1,3]oxazin-4(8H)-one skeleton, which is a fused heterocyclic system that may contribute to the molecule's properties.
Synthesis Analysis
The synthesis of related compounds involves the use of chiral auxiliary-bearing isocyanides as synthons. For instance, the synthesis of optically active oxazoles with high fluorescence quantum yields has been achieved by treating 3,4-dimethoxybenzoyl chloride with chiral oxazolidinones in the presence of a superbase . Similarly, the synthesis of functionalized 3,4-dihydro-1,3-oxazin-2-ones has been developed through a formal [4 + 2] cycloaddition process of semicyclic N,O-acetals with ynamides or terminal alkynes, yielding a variety of functionalized compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the molecular structure of a strongly fluorescent oxazole derivative was determined by X-ray means, which could provide insights into the stereochemistry and electronic properties of the molecule . The X-ray diffraction structure of cyclic dipeptidyl ureas has also been reported, showing the tautomer with the proton fixed in the crystal by packing in dimers with a specific H-bond distance . These findings are crucial for understanding the molecular conformation and interactions of similar compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the ability to undergo cycloaddition reactions to form complex heterocyclic systems . Additionally, the Ugi reaction has been employed to synthesize a new class of pseudopeptidic triazines, which involves the reaction of isocyanides with carboxylic acids and semicarbazones . These reactions highlight the versatility of the functional groups present in the molecules and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their fluorescence quantum yields, are significant for their potential applications. The optically active oxazoles synthesized using chiral auxiliaries have been found to possess high fluorescence quantum yields, which could be indicative of the photophysical properties of similar molecules . The solubility, stability, and reactivity of these compounds are also important factors that would need to be characterized for the compound .
科学的研究の応用
Synthesis and Structural Analysis
The development of novel monomers with specific functionalities is a critical area of research, as demonstrated by Kiskan and Yagci (2007), who synthesized a monomer possessing both benzoxazine and coumarin rings. This monomer exhibited photodimerization under UV light, showcasing a method to manipulate molecular structure for potential applications in material science Kiskan & Yagci, 2007.
Molecular Electronics and Optoelectronics
Compounds with extended pi-conjugation systems, such as the derivatives studied by Wang et al. (2006), are of interest for their optoelectronic properties. These molecules, including oxadiazole derivatives, were synthesized and analyzed for their redox, structural, and optoelectronic characteristics, suggesting their utility in molecular electronics Wang et al., 2006.
Advanced Materials and Polymer Chemistry
The manipulation of molecular structures to create materials with specific thermal and mechanical properties is exemplified by the synthesis of compounds integrating benzoxazine and oxazine rings. These compounds, such as those analyzed by Tang and Kastner (2012), contribute to our understanding of the structural basis for material properties, which is crucial for designing advanced polymers and composites Tang & Kastner, 2012.
Pharmaceutical and Biological Applications
The investigation into N-Mannich bases of oxadiazole thiones by Al-Wahaibi et al. (2021) highlights the potential of structurally complex molecules for antimicrobial and anti-proliferative activities. Their work provides insight into how specific molecular modifications can influence biological activity, a key consideration for the development of new therapeutics Al-Wahaibi et al., 2021.
作用機序
Target of Action
The compound’s primary targets are G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.
Mode of Action
The compound acts as an activator of GIRK channels . By binding to these channels, it increases their activity, allowing more potassium ions to enter the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Pharmacokinetics
Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(1,1-dioxothiolan-3-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7S/c1-28-20-5-3-14(9-21(20)29-2)18-11-30-23-16(22(18)25)4-6-19-17(23)10-24(13-31-19)15-7-8-32(26,27)12-15/h3-6,9,11,15H,7-8,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYKDJHHIFJXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)
![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)
![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008473.png)


![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)
![1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one](/img/structure/B3008480.png)
![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)



![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B3008487.png)
![Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B3008488.png)